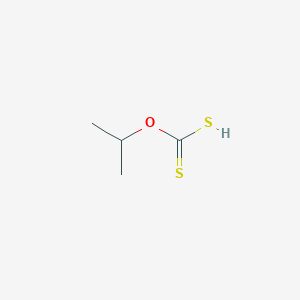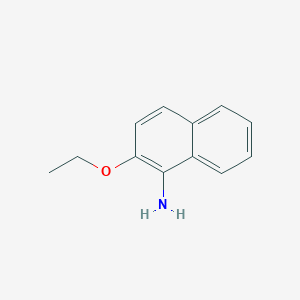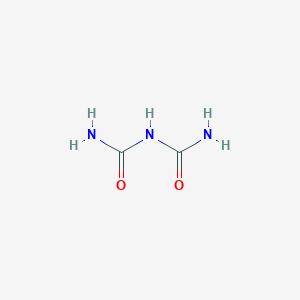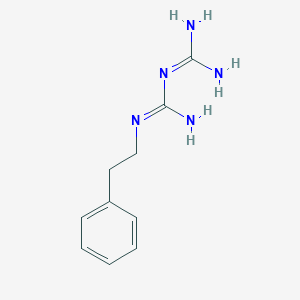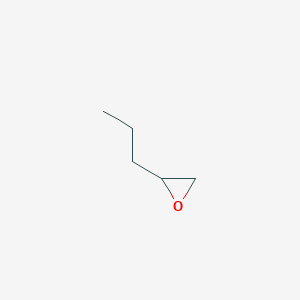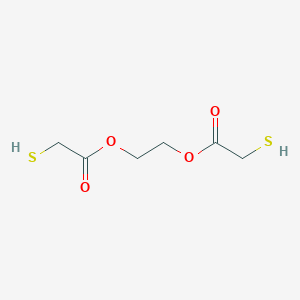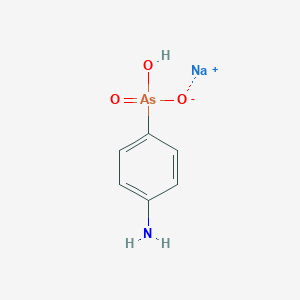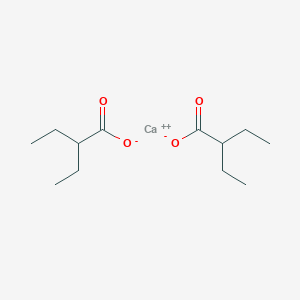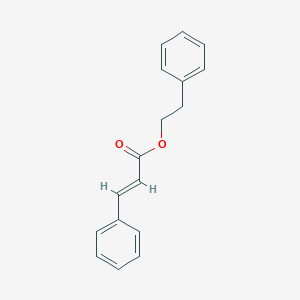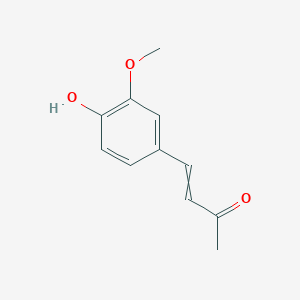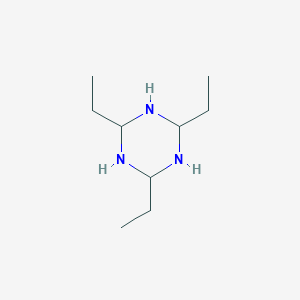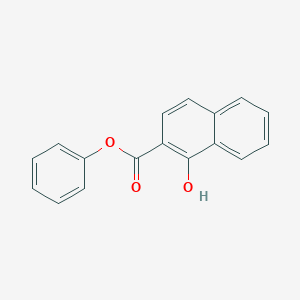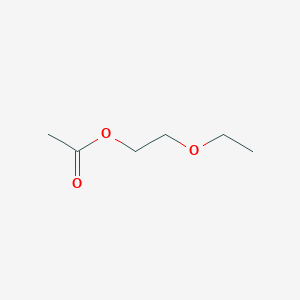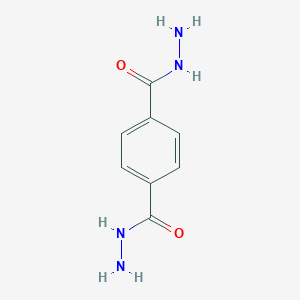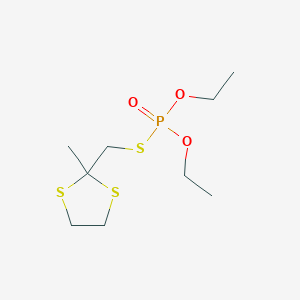
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DEMDT or O-Et-O-(S)-P(S)(CH₂S)₂CH₃ and has a molecular formula of C₉H₁₉O₂PS₃.
Mécanisme D'action
The mechanism of action of 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with various electrophiles to form adducts. These adducts can then undergo further reactions to form the desired products.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane have not been extensively studied. However, it has been found to be relatively non-toxic and has low acute toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple and inexpensive methods, making it an attractive option for researchers. However, one of the limitations of using this compound is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research involving 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane. One potential direction is the synthesis of new organophosphorus compounds using DEMDT as a phosphorus source. Another direction is the investigation of the compound's potential as a catalyst in various chemical reactions. Additionally, the compound's potential applications in the field of medicine and drug development could also be explored.
Méthodes De Synthèse
The synthesis of 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane involves the reaction of 2-methyl-1,3-dithiolane with diethyl phosphorochloridothionate in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane has been found to have potential applications in various scientific research fields. One of the significant applications of this compound is in the synthesis of organophosphorus compounds, which are widely used as pesticides, herbicides, and insecticides. DEMDT is also used as a phosphorus source in the synthesis of other phosphorus-containing compounds.
Propriétés
Numéro CAS |
1081-95-4 |
|---|---|
Nom du produit |
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane |
Formule moléculaire |
C9H19O3PS3 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C9H19O3PS3/c1-4-11-13(10,12-5-2)16-8-9(3)14-6-7-15-9/h4-8H2,1-3H3 |
Clé InChI |
APVJSTCJOJGSPI-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCC1(SCCS1)C |
SMILES canonique |
CCOP(=O)(OCC)SCC1(SCCS1)C |
Autres numéros CAS |
1081-95-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



